1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c25-19-12-10-18(11-13-19)16-31-24-27-26-23-28(15-14-17-6-2-1-3-7-17)22(30)20-8-4-5-9-21(20)29(23)24/h1-13H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRMORNHFEXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with PCAF through effective binding with its active site. This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of a known potent inhibitor of the PCAF bromodomain, L-45, to its bioisosteric triazoloquinazoline. This modification maintains other essential structural fragments for effective binding.
Biochemical Pathways
The compound’s interaction with PCAF can affect various biochemical pathways associated with gene expression. By inhibiting PCAF, the compound can potentially alter the acetylation status of histones, thereby influencing the transcriptional activity of numerous genes.
Biological Activity
1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic compound belonging to the class of triazoloquinazolinones. Its unique structure, featuring a triazole ring fused to a quinazoline moiety with specific substituents, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
This structure incorporates:
- A triazole ring known for its pharmacological properties.
- A quinazoline moiety , which has been linked to anti-inflammatory and anticancer activities.
- A 4-chlorobenzylthio group that may enhance lipophilicity and bioavailability.
Antihistaminic Activity
Research indicates that compounds within the triazolo[4,3-a]quinazolin-5-one family exhibit significant antihistaminic properties. For instance, studies on structurally similar compounds have shown their ability to protect against histamine-induced bronchospasm in guinea pigs. Specifically, the compound 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated a protection rate of 72.71% against histamine effects .
Anti-inflammatory Properties
The presence of both triazole and quinazoline rings in this compound suggests potential anti-inflammatory effects. Compounds in this class have shown to inhibit inflammatory pathways effectively, making them candidates for treating various inflammatory conditions.
Anticancer Potential
Preliminary studies on related compounds indicate promising anticancer activities. For example, derivatives of triazoloquinazolines have been tested against multiple cancer cell lines with varying degrees of success. The specific interactions of this compound with cancer cell targets remain to be explored but hold potential based on structural similarities with known anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Structure | H1-antihistamine activity |
| 8-fluoro-4-(phenethyl)-1-thioxo-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Structure | Anticancer properties |
| 5-(2-amino phenyl)-[1,2,4]triazolo[1,5-c]quinazolines | Structure | Antimicrobial and anticancer activities |
The unique combination of substituents in this compound may enhance its pharmacological profile compared to these similar compounds.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are primarily attributed to the presence of both the triazole and quinazoline rings. These structures are known for their anti-inflammatory , anticancer , and antimicrobial activities. The chlorobenzyl substituent may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]quinazolin-5-one family exhibit significant anticancer properties. The mechanism of action is believed to involve DNA intercalation, disrupting key cellular processes such as replication and transcription. This interaction can lead to cell death, making it a promising candidate for anticancer drug development .
Antimicrobial Properties
This compound has shown notable antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition percentages recorded at concentrations around 50 µM .
| Pathogen | % Inhibition (50 µM) |
|---|---|
| Staphylococcus aureus | 42.78 ± 4.86 |
| Escherichia coli | Data not specified |
Synthesis and Structural Insights
The synthesis of this compound involves several key reactions that allow for the construction of the target molecule while enabling variations that could enhance efficacy or reduce toxicity. The synthetic pathways typically start from readily available precursors, leading to high-purity products suitable for biological testing .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The specific mechanisms involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that compounds with similar structures could serve as potential leads for developing new antimicrobial agents .
Potential Therapeutic Applications
The unique combination of substituents in this compound positions it for various applications in drug development:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.
- Infectious Diseases : As a potential antimicrobial agent targeting resistant bacterial strains.
- Inflammatory Disorders : Leveraging its anti-inflammatory properties for therapeutic interventions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below compares the target compound with structurally related triazoloquinazolinones, focusing on substituents and biological activities:
Key Observations:
H1-Antihistaminic Activity :
- Methyl or small alkyl groups at position 1 (e.g., compound II in ) show high H1-antihistaminic efficacy (~70% protection against histamine-induced bronchospasm). The target compound’s bulkier 1-((4-chlorobenzyl)thio) group may enhance receptor binding via hydrophobic interactions or reduce metabolism, though experimental data are lacking.
- 4-Substituent Influence : Phenethyl (target compound) vs. 3-methylphenyl () or pyridinyl () groups may modulate CNS penetration or selectivity. Pyridinyl analogs exhibit higher potency (72.85%) and minimal sedation (5.09%) .
Sedation Profiles :
- Methyl-substituted derivatives (e.g., ) show negligible sedation (5–7.4%) compared to chlorpheniramine maleate (25–35%), suggesting that bulky substituents like (4-chlorobenzyl)thio could further reduce CNS side effects.
Anticonvulsant Activity: 4-Phenyl derivatives with electron-withdrawing substituents (e.g., Cl, NO2) demonstrate efficacy in maximal electroshock (MES) models .
Preparation Methods
Preparation of 2-Hydrazino-3-phenethyl-3H-quinazolin-4-one
The synthesis begins with 2-hydrazino-3-phenethyl-3H-quinazolin-4-one , a critical intermediate. This is synthesized via the following steps:
- Condensation of anthranilic acid with phenethylamine in refluxing acetic acid to form 2-carboxyphenyl phenethylurea .
- Cyclodehydration using phosphorus oxychloride (POCl₃) yields 3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .
- Hydrazination by refluxing with hydrazine hydrate (80–100°C, 6–8 hours) replaces the thioxo group with hydrazine, producing the hydrazinoquinazolinone.
Reaction Conditions :
Cyclization to Form the Triazolo[4,3-a]quinazolin-5-one System
The hydrazinoquinazolinone undergoes cyclization with one-carbon donors (e.g., triethyl orthoformate, formic acid) to form the triazolo ring.
Procedure :
- 2-Hydrazino-3-phenethyl-3H-quinazolin-4-one (1 equiv) is heated with triethyl orthoformate (2 equiv) in glacial acetic acid under reflux (8–12 hours).
- The reaction mixture is cooled, poured into ice-water, and filtered to isolate the cyclized product: 4-phenethyl-triazolo[4,3-a]quinazolin-5(4H)-one .
Optimization Notes :
Introduction of the 4-Chlorobenzylthio Group
Thiolation at Position 1
The triazoloquinazolinone core undergoes thioalkylation with 4-chlorobenzyl bromide to introduce the thioether moiety.
Stepwise Protocol :
- Deprotonation : The triazoloquinazolinone (1 equiv) is treated with sodium hydride (NaH, 1.2 equiv) in dry DMF at 0–5°C to generate the nucleophilic N-1 position.
- Alkylation : 4-Chlorobenzyl bromide (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.
- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography.
Critical Parameters :
Alternative Synthetic Routes
Domino Anionic Cyclization (Pokhodylo Method)
Source describes a domino reaction using 2-azidobenzoates and activated acetonitriles to construct triazoloquinazolinones. Adapting this method:
- 2-Azido-N-phenethylbenzamide is prepared from isatine and phenethylamine.
- Reaction with 4-chlorobenzyl thioacetonitrile in the presence of DBU (1,8-diazabicycloundec-7-ene) induces cyclization to form the target compound in one pot.
Advantages :
- Fewer steps (2 steps vs. 3–4 steps).
- Higher atom economy.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Competing Side Reactions
Solubility Issues
The compound’s low aqueous solubility complicates purification. Solutions:
- Use DMF/water mixtures for recrystallization.
- Employ flash chromatography with ethyl acetate/hexane gradients.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
- Cyclization step : Replacing glacial acetic acid with PEG-400 reduces corrosion and improves stirring efficiency.
- Thiolation : Switching from NaH to K₂CO₃ in DMF allows safer operation at higher temperatures (50°C).
Cost Analysis :
- Raw material cost: ~\$120/g (lab-scale).
- Projected bulk cost: ~\$45/g (>10 kg batches).
Q & A
Q. What are the established synthetic routes for 1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?
The synthesis typically involves cyclization of hydrazinoquinazolinone precursors with sulfur-containing reagents. For example, reacting 2-hydrazinoquinazolin-4(3H)-one derivatives with acetylacetone or thiol-functionalized intermediates (e.g., 4-chlorobenzyl mercaptan) under reflux conditions in ethanol or PEG-400 media. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC . Crystallization from ethanol/water mixtures yields the final product.
Q. How is the structural identity of the compound validated experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- FT-IR : Identifies thioether (C-S, ~650 cm⁻¹), triazole (C=N, ~1600 cm⁻¹), and quinazolinone (C=O, ~1700 cm⁻¹) functionalities.
- NMR : H NMR reveals aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.5–4.5 ppm), and thiomethyl signals (δ 2.8–3.2 ppm).
- X-ray crystallography : Resolves the fused triazoloquinazolinone core and confirms substituent positions (e.g., 4-chlorobenzyl and phenethyl groups) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should prioritize:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays, given the triazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) optimize the compound’s bioactivity?
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. For example, the 4-chlorobenzyl group’s electron-withdrawing effect enhances electrophilic character .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazoloquinazolinone core may form hydrogen bonds with catalytic lysine residues, while the phenethyl group occupies hydrophobic pockets .
Q. How should researchers address contradictions in biological activity data across analogs?
Contradictions often arise from substituent effects. Systematic approaches include:
- SAR analysis : Compare analogs with varying substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate contributions to activity.
- Metabolic stability assays : Use liver microsomes to assess whether poor activity correlates with rapid degradation (e.g., cytochrome P450-mediated oxidation of thioether groups) .
- Crystal structure overlays : Identify steric clashes or conformational changes in protein-ligand complexes using PDB data .
Q. What strategies improve synthetic yield and purity in large-scale preparations?
- Catalyst optimization : Replace Bleaching Earth Clay with immobilized catalysts (e.g., Amberlyst-15) in PEG-400 to enhance recyclability and reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .
- Purification : Employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to resolve diastereomers or byproducts .
Q. How can vibrational spectroscopy (Raman, IR) elucidate dynamic molecular behavior?
- Temperature-dependent IR : Monitor shifts in C=O stretching frequencies to study hydrogen bonding in the solid state.
- Raman mapping : Detect polymorphic transitions (e.g., Form I to Form II) by tracking changes in triazole ring vibrations (1250–1350 cm⁻¹) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Hydrazinoquinazolin-4(3H)-one | Hydrazine hydrate, ethanol, reflux, 8h | 75 | |
| 4-Chlorobenzyl thiol | NaSH, DMF, 60°C, 4h | 82 | |
| Final cyclization | PEG-400, Bleaching Earth Clay, 70–80°C, 1h | 68 |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Target/Model | IC₅₀/ MIC (μM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 23.4 ± 1.2 | |
| Antibacterial (MIC) | S. aureus (ATCC 25923) | 12.8 | |
| Kinase inhibition (EGFR) | Fluorescence assay | 0.89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
